2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone
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Overview
Description
2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone is a complex organic compound with a unique structure that combines a pyridine ring, a phenyl group, and a sulfone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, using benzene and an alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Tert-butyl Group: The tert-butyl group is added through a nucleophilic substitution reaction, using tert-butyl chloride and a suitable base.
Formation of the Sulfone Group: The sulfone group is introduced by oxidizing a sulfide precursor with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form sulfides or thiols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Formation of sulfoxides or further oxidized sulfones.
Reduction: Formation of sulfides or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone involves its interaction with specific molecular targets. The sulfone group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Ditert-butylphenol: Known for its antioxidant properties.
4-Chloromethcathinone: A stimulant drug with similar structural features.
tert-Butylamine: An aliphatic amine with different functional groups but similar tert-butyl substitution.
Uniqueness
2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone is unique due to its combination of a pyridine ring, phenyl group, and sulfone functional group. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.
Biological Activity
2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a combination of a pyridine ring, a tert-butyl group, and a methyl sulfone moiety, positions it as a candidate for various biological applications, particularly in cancer research and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C23H25NO3S
- Molar Mass : 395.51 g/mol
- CAS Number : 478245-55-5
The biological activity of this compound involves its interaction with key molecular targets such as enzymes and receptors. The compound's structure allows it to bind specifically to these targets, modulating their activity and leading to various biological effects. Notably, it has been shown to disrupt microtubule dynamics by binding to the colchicine-binding site on β-tubulin, which is crucial for cell cycle progression and division .
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. The inhibition of cell growth is primarily attributed to its ability to disrupt the cytoskeleton, leading to cell cycle arrest in the G2/M phase .
Table 1: Antiproliferative Activity against Cancer Cell Lines
Compound | Cell Line | IC50 (nM) |
---|---|---|
This compound | HT-29 (Colon carcinoma) | X nM |
M21 (Skin melanoma) | Y nM | |
MCF7 (Breast carcinoma) | Z nM |
(Note: Specific IC50 values are hypothetical; actual values should be derived from experimental data.)
Angiogenesis Inhibition
In chick chorioallantoic membrane (CAM) assays, this compound has demonstrated the ability to block angiogenesis effectively. It reduces tumor growth comparable to established agents like combretastatin A-4 while exhibiting low toxicity towards embryonic tissues .
Case Studies
- Study on Cell Cycle Arrest : A study evaluated the effects of the compound on M21 melanoma cells, revealing significant inhibition of cell cycle progression when treated at concentrations five times their IC50. This study highlighted the compound's potential as a therapeutic agent in melanoma treatment .
- Angiogenesis Inhibition Study : The compound was tested in CAM assays where it significantly inhibited blood vessel formation in tumors. These findings suggest its potential application in anti-cancer therapies targeting vascular growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the aromatic rings and variations in the sulfone group have been shown to influence its potency and selectivity against different biological targets .
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-4-methyl-3-methylsulfonyl-6-phenylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3S/c1-16-15-20(17-9-7-6-8-10-17)24-22(21(16)28(5,25)26)27-19-13-11-18(12-14-19)23(2,3)4/h6-15H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXBQTFYFWVYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)OC2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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